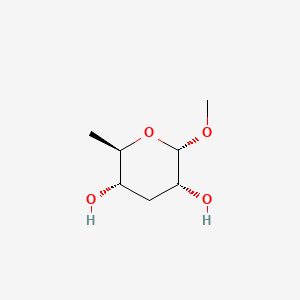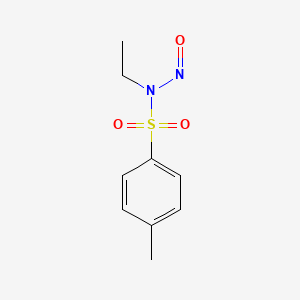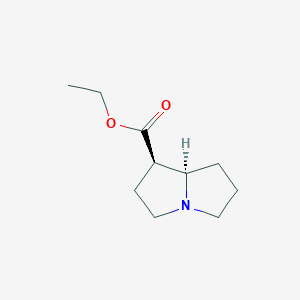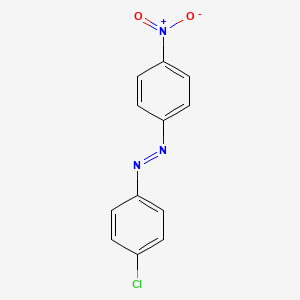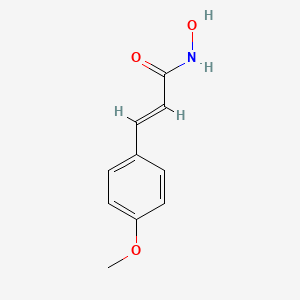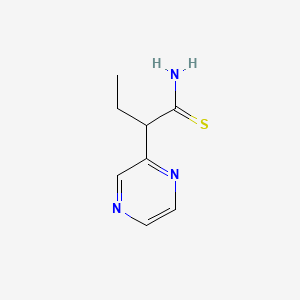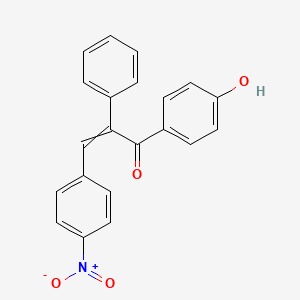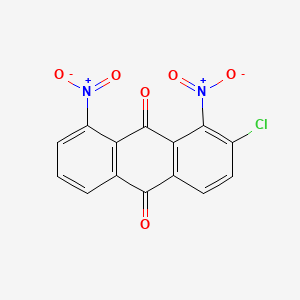
2-Chloro-1,8-dinitroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,8-dinitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of chlorine and nitro groups at specific positions on the anthracene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,8-dinitroanthracene-9,10-dione typically involves the nitration of 2-chloroanthracene-9,10-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,8-dinitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-1,8-dinitroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in photochemical studies.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Studied for its potential anticancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors .
Mechanism of Action
The mechanism of action of 2-Chloro-1,8-dinitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and chloro groups. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
2-Chloro-9,10-diphenylanthracene: A fluorescent dye used in glow sticks for a blue-green glow.
1,8-Dinitroanthracene-9,10-dione: Another nitro-substituted anthracene derivative with similar chemical properties.
Uniqueness: 2-Chloro-1,8-dinitroanthracene-9,10-dione is unique due to the specific positioning of its chloro and nitro groups, which confer distinct photophysical and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
27344-24-7 |
|---|---|
Molecular Formula |
C14H5ClN2O6 |
Molecular Weight |
332.65 g/mol |
IUPAC Name |
2-chloro-1,8-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5ClN2O6/c15-8-5-4-7-11(12(8)17(22)23)14(19)10-6(13(7)18)2-1-3-9(10)16(20)21/h1-5H |
InChI Key |
DNRUPUVFBJXPDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
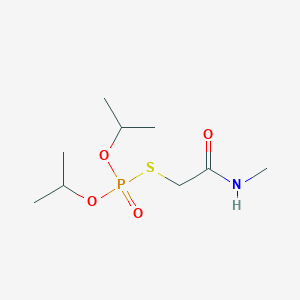
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)

